molecular formula C18H18BrClN4O2 B235594 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide

Numéro de catalogue B235594
Poids moléculaire: 437.7 g/mol
Clé InChI: QQOYKBLRXAYHOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide, commonly known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is a small molecule drug that has been extensively studied for its potential use in the treatment of migraine headaches. In

Mécanisme D'action

BIBN-4096BS works by binding to the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor and preventing N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide from binding. This blocks the downstream signaling pathways that lead to vasodilation and inflammation in the meninges. By inhibiting these pathways, BIBN-4096BS may be able to prevent or reduce the severity of migraine attacks.
Biochemical and Physiological Effects
BIBN-4096BS has been shown to be a potent and selective antagonist of the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor. In preclinical studies, it has been shown to significantly reduce N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide-induced vasodilation and inflammation in animal models. In clinical trials, BIBN-4096BS has been shown to be effective in reducing the frequency and severity of migraine attacks.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BIBN-4096BS is its selectivity for the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor. This makes it a useful tool for studying the role of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide in migraine pathophysiology. However, one limitation is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach the central nervous system.

Orientations Futures

There are several future directions for research on BIBN-4096BS. One area of interest is the development of more potent and selective N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor antagonists. Another area of interest is the use of BIBN-4096BS in combination with other drugs for the treatment of migraine. Additionally, there is ongoing research on the role of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide in other conditions, such as cluster headache and trigeminal neuralgia, which may lead to new applications for BIBN-4096BS.

Méthodes De Synthèse

BIBN-4096BS can be synthesized through a multistep process. The first step involves the preparation of 3-chloro-5-bromonicotinic acid, which is then reacted with 4-acetyl-1-piperazine to form N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide. The final product is then purified through crystallization and recrystallization methods.

Applications De Recherche Scientifique

BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches. It is a selective antagonist of the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor, which is believed to play a key role in the pathophysiology of migraine. N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide is a neuropeptide that is released during migraine attacks and is known to cause vasodilation and inflammation in the meninges. By blocking the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor, BIBN-4096BS may be able to prevent or reduce the severity of migraine attacks.

Propriétés

Nom du produit

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide

Formule moléculaire

C18H18BrClN4O2

Poids moléculaire

437.7 g/mol

Nom IUPAC

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C18H18BrClN4O2/c1-12(25)23-5-7-24(8-6-23)17-15(20)3-2-4-16(17)22-18(26)13-9-14(19)11-21-10-13/h2-4,9-11H,5-8H2,1H3,(H,22,26)

Clé InChI

QQOYKBLRXAYHOS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CN=C3)Br

SMILES canonique

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CN=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.